Structural Uniqueness: The 2-(Methylthio)phenyl Urea Motif vs. Common FPR2 Agonist Warheads
CAS 894030-12-7 is the only publicly disclosed oxopyrrolidine urea containing a 2-(methylthio)phenyl group at the urea terminus, a motif absent from all exemplified compounds in the BMS oxopyrrolidine urea patent series (US 20230303513) [1]. In the BMS-986235/LAR-1219 lead optimization campaign, the urea aromatic ring tolerated only halogen (Cl, F) and small alkyl substituents; sulfur-containing substituents were not explored, leaving the pharmacological consequence of the methylthio group uncharacterized but structurally unique [2]. The closest patent-exemplified analog is 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 891104-90-8), which replaces the 2-(methylthio)phenyl group with a thiophen-2-ylmethyl moiety—a structurally and electronically distinct replacement .
| Evidence Dimension | Structural uniqueness of urea aromatic substituent |
|---|---|
| Target Compound Data | 2-(methylthio)phenyl urea terminus (S-CH3 substituent at ortho position) |
| Comparator Or Baseline | BMS-986235: 2-chloro-4-fluorophenyl urea terminus; CAS 891104-90-8: thiophen-2-ylmethyl urea terminus |
| Quantified Difference | No quantitative bioactivity data available for direct comparison; the methylthio group is absent from all SAR tables in BMS FPR2 agonist patents |
| Conditions | Structural comparison based on patent disclosures (US 20230303513, CN105814019B) |
Why This Matters
The unexplored 2-(methylthio)phenyl motif represents a novel chemical space within the oxopyrrolidine urea class, offering potential for unique FPR subtype selectivity or signaling bias that cannot be predicted from existing SAR, making this compound a valuable tool for probing unexplored pharmacophore regions.
- [1] Bristol-Myers Squibb. OXOPYRROLIDINE UREA FPR2 AGONISTS. US Patent Application 20230303513, 2023. View Source
- [2] Lupisella, J.A., et al. Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure. J. Med. Chem. 2020. View Source
